N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
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Overview
Description
N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a synthetic organic compound that features a furan ring substituted with a dichlorophenyl group and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with dichlorophenyl group: The furan ring is then substituted with a dichlorophenyl group using electrophilic aromatic substitution reactions.
Formation of the hydrazone: The substituted furan is reacted with hydrazine derivatives to form the hydrazone intermediate.
Coupling with fluorobenzamide: Finally, the hydrazone intermediate is coupled with 3-fluorobenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or reduced hydrazone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antibacterial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of furan derivatives with biological systems.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The furan ring and hydrazone moiety may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
- N-({N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
- N-({N’-[(E)-[5-(2,4-Difluorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
Uniqueness
N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to the specific substitution pattern on the furan ring and the presence of both dichlorophenyl and fluorobenzamide groups. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H14Cl2FN3O3 |
---|---|
Molecular Weight |
434.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H14Cl2FN3O3/c21-13-4-6-16(17(22)9-13)18-7-5-15(29-18)10-25-26-19(27)11-24-20(28)12-2-1-3-14(23)8-12/h1-10H,11H2,(H,24,28)(H,26,27)/b25-10+ |
InChI Key |
ILBYLRMFNVXUMP-KIBLKLHPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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